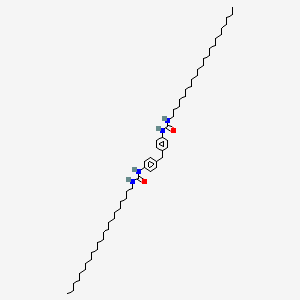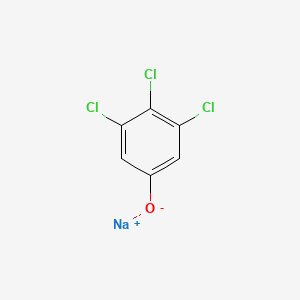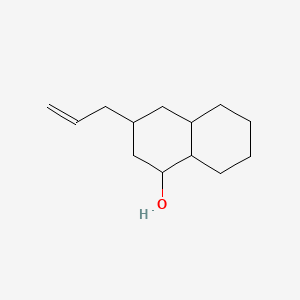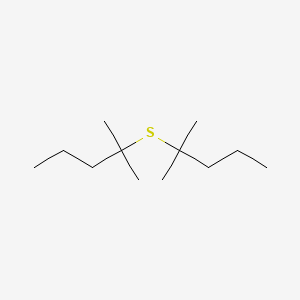
Di-tert-hexyl sulphide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-tert-hexyl sulphide is an organosulfur compound with the molecular formula C12H26S. It is characterized by the presence of two tert-hexyl groups attached to a sulfur atom. This compound is part of the larger family of sulfides, which are known for their diverse chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Di-tert-hexyl sulphide can be synthesized through the reaction of tert-hexyl chloride with sodium sulfide. The reaction typically occurs in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction is as follows:
2C6H13Cl+Na2S→(C6H13)2S+2NaCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and specific reaction conditions can further enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can lead to the formation of thiols. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), peracids (e.g., m-chloroperbenzoic acid)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium hydride (NaH), alkyl halides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted sulfides
Applications De Recherche Scientifique
Di-tert-hexyl sulphide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used as an additive in lubricants and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of di-tert-hexyl sulphide involves its interaction with various molecular targets. In oxidation reactions, the sulfur atom undergoes a change in oxidation state, leading to the formation of sulfoxides and sulfones. These reactions often involve the transfer of electrons and the formation of intermediate species. The compound’s ability to undergo nucleophilic substitution also highlights its reactivity and versatility in chemical transformations.
Comparaison Avec Des Composés Similaires
Di-tert-butyl sulphide: Similar in structure but with tert-butyl groups instead of tert-hexyl groups.
Di-tert-pentyl sulphide: Contains tert-pentyl groups.
Di-tert-octyl sulphide: Contains tert-octyl groups.
Uniqueness: Di-tert-hexyl sulphide is unique due to the specific steric and electronic effects imparted by the tert-hexyl groups. These effects influence its reactivity and the types of reactions it can undergo. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, which can be advantageous in certain applications.
Propriétés
Numéro CAS |
94246-77-2 |
|---|---|
Formule moléculaire |
C12H26S |
Poids moléculaire |
202.40 g/mol |
Nom IUPAC |
2-methyl-2-(2-methylpentan-2-ylsulfanyl)pentane |
InChI |
InChI=1S/C12H26S/c1-7-9-11(3,4)13-12(5,6)10-8-2/h7-10H2,1-6H3 |
Clé InChI |
IEEFWTULOQFBBV-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C)(C)SC(C)(C)CCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


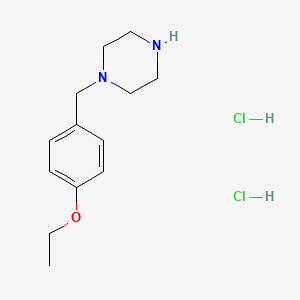
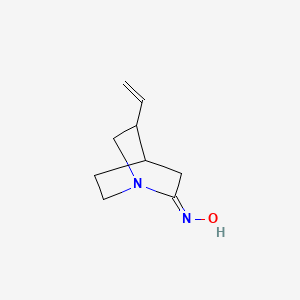
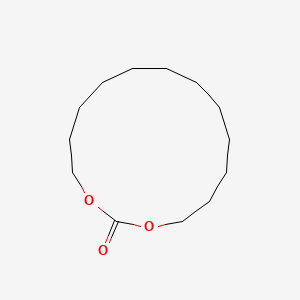
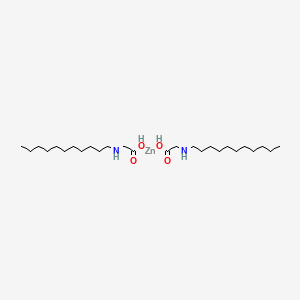


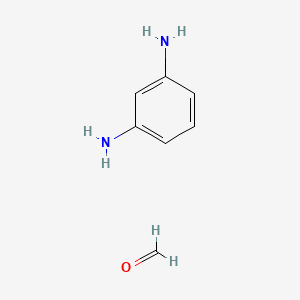

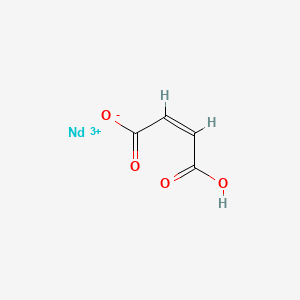
![4-[2-hydroxy-3-(propan-2-ylamino)propoxy]benzene-1,2-diol;hydrochloride](/img/structure/B12646430.png)
